

An In-depth Technical Guide to Potassium (Bromomethyl)trifluoroborate (BrCH₂BF₃K)

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Compound of Interest

Compound Name: Potassium
(bromomethyl)trifluoroborate

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Introduction

Potassium (bromomethyl)trifluoroborate, with the molecular formula BrCH₂BF₃K, is a versatile and highly valuable reagent in modern organic synthesis. As a member of the organotrifluoroborate family, it serves as a stable, crystalline, and easy-to-handle precursor to a bromomethylboron species. Its significance lies primarily in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of **potassium (bromomethyl)trifluoroborate**, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its role as a key building block in synthetic and medicinal chemistry.

Chemical and Physical Properties

Potassium (bromomethyl)trifluoroborate is a white to off-white crystalline solid.^{[1][2]} It is appreciated for its stability to air and moisture, which contrasts with the often-sensitive nature of other organoboron reagents like boronic acids. This stability allows for easier storage and handling in a laboratory setting.

Table 1: Physicochemical Properties of **Potassium (bromomethyl)trifluoroborate**

Property	Value	Reference(s)
Molecular Formula	BrCH ₂ BF ₃ K	[3]
Molecular Weight	200.84 g/mol	[1][4]
CAS Number	888711-44-2	[1][4]
Appearance	White to almost white powder/crystal	[1][2]
Melting Point	225-230 °C	[1]
Purity	>90%	[1]

Table 2: Spectroscopic Data for **Potassium (bromomethyl)trifluoroborate**

Nucleus	Solvent	Chemical Shift (δ) / ppm	Reference(s)
^1H NMR	DMSO- d_6	Not explicitly found for this specific compound in the provided search results. A general protocol for ^1H NMR of organotrifluoroborates is available. [5]	
^{13}C NMR	DMSO- d_6	The resonance for the carbon bearing the boron atom is described for many organotrifluoroborates, but specific data for $\text{BrCH}_2\text{BF}_3\text{K}$ was not found in the provided search results. A general protocol for ^{13}C NMR of organotrifluoroborates is available. [5]	
^{11}B NMR	DMSO- d_6	A general protocol for ^{11}B NMR of organotrifluoroborates is available, with spectra calibrated using $\text{BF}_3 \cdot \text{Et}_2\text{O}$ as an external reference. [5] Specific data for $\text{BrCH}_2\text{BF}_3\text{K}$ was not found.	
^{19}F NMR	DMSO- d_6	A general protocol for ^{19}F NMR of	

organotrifluoroborates
is available, with
chemical shifts
referenced to external
 $\text{CF}_3\text{CO}_2\text{H}$.^[5] For
many
organotrifluoroborates
, the fluorines
attached to the boron
atom show chemical
shifts in the range of
-129 to -141 ppm.^[5]

Synthesis of Potassium (bromomethyl)trifluoroborate

The synthesis of **potassium (bromomethyl)trifluoroborate** can be achieved through various methods. A common laboratory-scale preparation involves the reaction of a suitable organolithium or Grignard reagent with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF_2). A continuous flow process has also been developed for large-scale production.

Experimental Protocol: Batch Synthesis

This protocol is adapted from established literature procedures for the synthesis of organotrifluoroborates.

Materials:

- Dibromomethane (CH_2Br_2)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Potassium hydrogen fluoride (KHF_2)

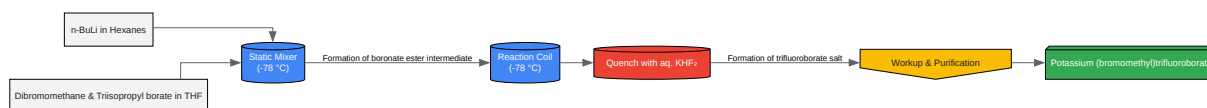
- Tetrahydrofuran (THF), anhydrous
- Water, deionized
- Acetone

Procedure:

- To a stirred solution of dibromomethane in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium in hexanes.
- After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
- Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of potassium hydrogen fluoride (KHF₂).
- Stir the resulting mixture vigorously for 1-2 hours at room temperature.
- Remove the organic solvents under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities.
- The aqueous layer, containing the desired product, is then concentrated under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent system, such as acetone/water, to yield **potassium (bromomethyl)trifluoroborate** as a white solid.

Experimental Workflow: Continuous Flow Synthesis

A continuous flow process offers advantages in terms of scalability, safety, and process control. The following diagram illustrates a general workflow for the continuous synthesis of **potassium**

(bromomethyl)trifluoroborate.^[6]

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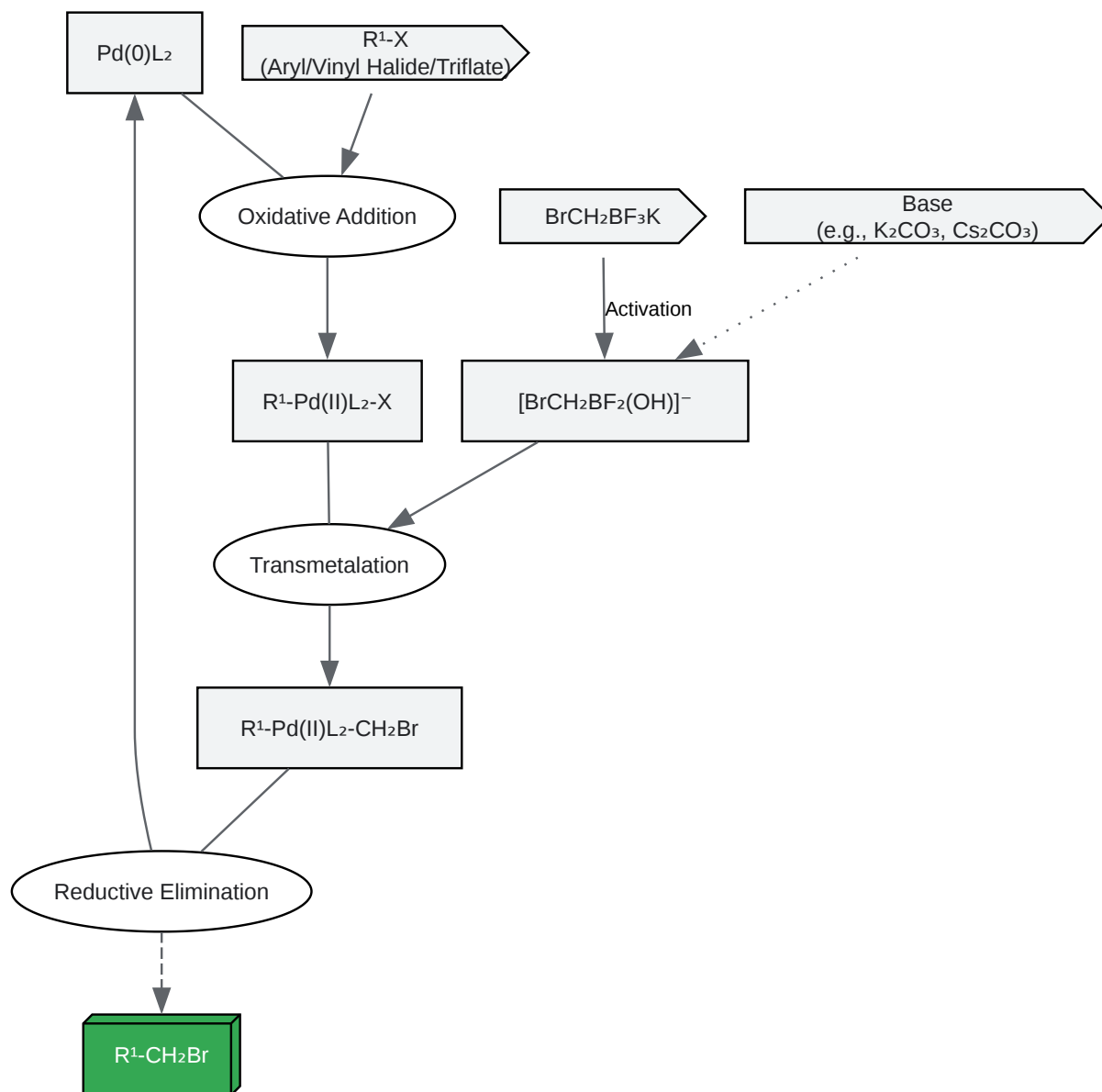
Caption: Continuous flow synthesis of **Potassium (bromomethyl)trifluoroborate**.

Applications in Organic Synthesis

The primary application of **potassium (bromomethyl)trifluoroborate** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and efficient source of a bromomethyl nucleophile for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the coupling of the bromomethyl group with a variety of organic halides and triflates. The general catalytic cycle is depicted below. The organotrifluoroborate is activated by a base, which facilitates the transmetalation step with the palladium catalyst.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general procedure for the coupling of **potassium (bromomethyl)trifluoroborate** with an aryl bromide.

Materials:

- **Potassium (bromomethyl)trifluoroborate**
- Aryl bromide
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- A suitable phosphine ligand (e.g., SPhos, RuPhos)
- A suitable base (e.g., potassium carbonate (K_2CO_3), cesium carbonate (Cs_2CO_3))
- A suitable solvent system (e.g., toluene/water, dioxane/water)

Procedure:

- To a reaction vessel, add the aryl bromide, **potassium (bromomethyl)trifluoroborate**, palladium(II) acetate, the phosphine ligand, and the base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Role in Drug Discovery and Development

While **potassium (bromomethyl)trifluoroborate** is not typically an active pharmaceutical ingredient itself, it plays a crucial role as a versatile building block in the synthesis of drug candidates. Its ability to introduce a bromomethyl group, which can be further functionalized, makes it a valuable tool for medicinal chemists.

The stability and ease of use of organotrifluoroborates make them attractive alternatives to other, more reactive organometallic reagents in the complex and often lengthy synthetic routes required for drug development. The Suzuki-Miyaura reaction, for which this compound is a key reagent, is one of the most widely used reactions in the pharmaceutical industry for the construction of biaryl and other complex scaffolds found in many marketed drugs.

Mandatory Visualization: Crystal Structure

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other chemical databases did not yield a publicly available crystal structure for **potassium (bromomethyl)trifluoroborate** ($\text{BrCH}_2\text{BF}_3\text{K}$). Therefore, a diagram of its crystal structure cannot be provided at this time.

Conclusion

Potassium (bromomethyl)trifluoroborate is a stable, versatile, and highly effective reagent for the introduction of the bromomethyl moiety in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has solidified its importance as a key building block for the construction of complex organic molecules, with significant implications for the field of drug discovery and development. The experimental protocols provided herein offer a practical guide for its synthesis and utilization in the laboratory. Further research into the applications of this and other organotrifluoroborates will undoubtedly continue to expand the toolkit of synthetic and medicinal chemists.

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